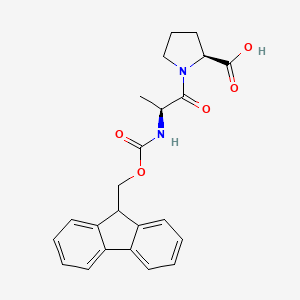

Fmoc-Ala-Pro-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Ala-Pro-OH: , also known as fluorenylmethyloxycarbonyl-L-alanyl-L-proline, is a compound used in peptide synthesis. It is a derivative of the amino acids alanine and proline, with the fluorenylmethyloxycarbonyl group serving as a protecting group for the amino terminus. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Ala-Pro-OH typically involves the coupling of Fmoc-protected alanine with proline. The process begins with the protection of the amino group of alanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The protected alanine is then coupled with proline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-Ala-Pro-OH undergoes various chemical reactions, including:

Deprotection: The removal of the Fmoc group using a base such as piperidine in dimethylformamide (DMF).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC or DIC.

Hydrolysis: The cleavage of peptide bonds under acidic or basic conditions.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Coupling: DCC or DIC with HOBt or NHS in anhydrous DMF.

Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Deprotection: Alanine-proline dipeptide.

Coupling: Extended peptide chains.

Hydrolysis: Free amino acids.

Aplicaciones Científicas De Investigación

Chemistry: Fmoc-Ala-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide sequences, enabling the study of protein structure and function .

Biology: In biological research, this compound is used to create peptide-based probes and inhibitors. These compounds can be used to investigate enzyme activity, protein-protein interactions, and cellular signaling pathways .

Medicine: this compound is utilized in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of use make it an ideal choice for automated peptide synthesis .

Mecanismo De Acción

The mechanism of action of Fmoc-Ala-Pro-OH involves its role as a protected dipeptide in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amino terminus of alanine, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can react with other amino acids or peptides to form extended peptide chains. The proline residue introduces conformational constraints, influencing the overall structure and function of the synthesized peptide .

Comparación Con Compuestos Similares

Fmoc-Gly-Pro-OH: Fluorenylmethyloxycarbonyl-glycyl-L-proline.

Fmoc-Val-Pro-OH: Fluorenylmethyloxycarbonyl-valyl-L-proline.

Fmoc-Leu-Pro-OH: Fluorenylmethyloxycarbonyl-leucyl-L-proline.

Uniqueness: Fmoc-Ala-Pro-OH is unique due to the presence of alanine and proline residues. Alanine is a small, non-polar amino acid that contributes to the flexibility of the peptide chain, while proline introduces rigidity due to its cyclic structure. This combination allows for the synthesis of peptides with specific structural and functional properties .

Actividad Biológica

Fmoc-Ala-Pro-OH (Fluorenylmethyloxycarbonyl-Alanine-Proline-OH) is a compound widely recognized in peptide synthesis and bioconjugation. Its structural formula is C23H28N2O5, and it plays a significant role in various biological applications, particularly in drug development and protein engineering. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

1. Structure and Properties

This compound comprises an Fmoc group that protects the amino group of alanine, facilitating selective coupling reactions during peptide synthesis. The proline residue contributes to the compound's conformational rigidity, which is crucial for maintaining the structural integrity of peptides.

2. Applications in Biological Research

Peptide Synthesis:

this compound is primarily utilized in solid-phase peptide synthesis (SPPS). It serves as a key building block for creating complex peptide sequences efficiently. The Fmoc group allows for easy removal under basic conditions, enabling the sequential addition of amino acids.

Drug Development:

In pharmaceutical research, this compound aids in designing peptide-based therapeutics. Its ability to form stable peptide bonds makes it valuable for synthesizing drugs targeting specific diseases, including cancer and metabolic disorders.

Bioconjugation:

this compound can be employed in bioconjugation processes to link peptides with other biomolecules. This application is essential for developing targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Protein Engineering:

The compound is instrumental in modifying proteins to improve their stability and functionality. This aspect is particularly significant in biotechnology, where engineered proteins can exhibit enhanced catalytic properties or increased resistance to degradation.

Table 1: Summary of Biological Activities

Case Study: Antitumor Peptide Development

A study investigated the use of this compound in synthesizing peptides that target specific cancer cell receptors. The results indicated that these peptides exhibited a significant increase in binding affinity compared to control peptides lacking proline residues. This enhanced interaction suggests potential applications in targeted cancer therapies.

4. Mechanistic Insights

Research has shown that the incorporation of proline into peptide sequences can influence their biological activity significantly. Proline's unique cyclic structure introduces conformational constraints that can stabilize peptide structures, making them more effective at interacting with biological targets.

Table 2: Mechanistic Properties of this compound

5. Conclusion

This compound is a versatile compound with significant implications in biological research, particularly in peptide synthesis and drug development. Its unique structural properties facilitate the creation of biologically active peptides that can effectively target various diseases. Ongoing research continues to explore its potential applications, particularly in therapeutic contexts.

Propiedades

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-14(21(26)25-12-6-11-20(25)22(27)28)24-23(29)30-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19-20H,6,11-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCRSYTJCARCY-XOBRGWDASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.